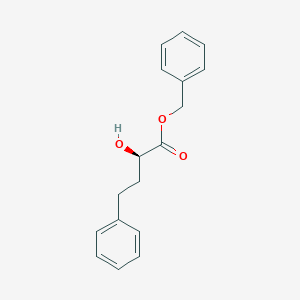
Benzyl (R)-2-hydroxy-4-phenylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl ®-2-hydroxy-4-phenylbutanoate is an organic compound that features a benzyl group attached to a chiral center, which is further connected to a hydroxy and phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl ®-2-hydroxy-4-phenylbutanoate typically involves the esterification of ®-2-hydroxy-4-phenylbutanoic acid with benzyl alcohol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through techniques such as recrystallization or column chromatography to obtain the desired ester.
Industrial Production Methods: In an industrial setting, the production of Benzyl ®-2-hydroxy-4-phenylbutanoate may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of immobilized catalysts and solvent-free conditions can also be explored to make the process more environmentally friendly and cost-effective.
Types of Reactions:
Oxidation: Benzyl ®-2-hydroxy-4-phenylbutanoate can undergo oxidation reactions, where the hydroxy group is converted to a carbonyl group, forming benzyl ®-2-oxo-4-phenylbutanoate.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products:
Oxidation: Benzyl ®-2-oxo-4-phenylbutanoate.
Reduction: Benzyl ®-2-hydroxy-4-phenylbutanol.
Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzyl ®-2-hydroxy-4-phenylbutanoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a chiral building block in asymmetric synthesis.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its chiral nature.
Industry: The compound can be used in the production of fragrances and flavors due to its aromatic properties.
Mecanismo De Acción
The mechanism of action of Benzyl ®-2-hydroxy-4-phenylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in drug development, the compound may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways and exerting therapeutic effects.
Comparación Con Compuestos Similares
Benzyl ®-2-hydroxy-4-methylbutanoate: Similar structure but with a methyl group instead of a phenyl group.
Benzyl ®-2-hydroxy-4-phenylpentanoate: Similar structure but with an additional carbon in the chain.
Benzyl (S)-2-hydroxy-4-phenylbutanoate: The enantiomer of the compound with different stereochemistry.
Uniqueness: Benzyl ®-2-hydroxy-4-phenylbutanoate is unique due to its specific chiral center and the presence of both benzyl and phenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound in asymmetric synthesis and chiral drug development.
Propiedades
Fórmula molecular |
C17H18O3 |
|---|---|
Peso molecular |
270.32 g/mol |
Nombre IUPAC |
benzyl (2R)-2-hydroxy-4-phenylbutanoate |
InChI |
InChI=1S/C17H18O3/c18-16(12-11-14-7-3-1-4-8-14)17(19)20-13-15-9-5-2-6-10-15/h1-10,16,18H,11-13H2/t16-/m1/s1 |
Clave InChI |
IVUUDHWOGKEQAN-MRXNPFEDSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CC[C@H](C(=O)OCC2=CC=CC=C2)O |
SMILES canónico |
C1=CC=C(C=C1)CCC(C(=O)OCC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


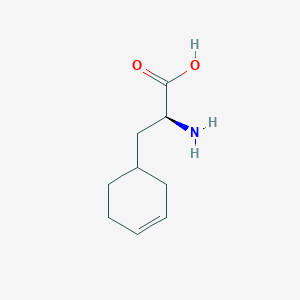
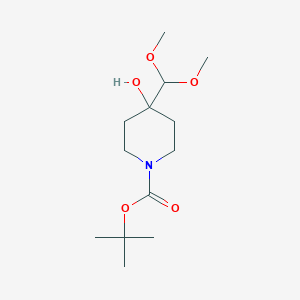
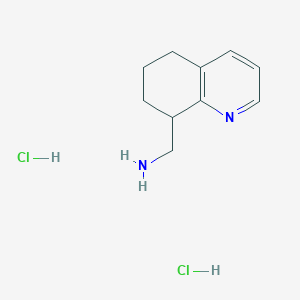
![2-(Imidazo[1,2-a]pyridin-6-yl)acetic acid](/img/structure/B13346407.png)

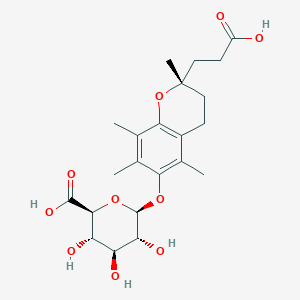
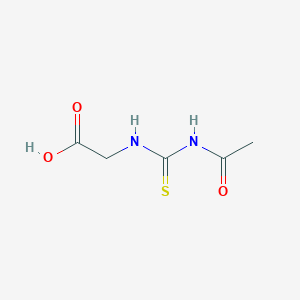
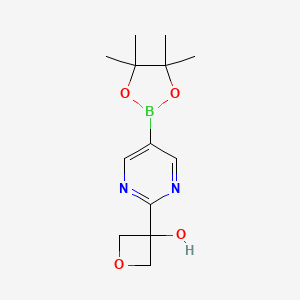

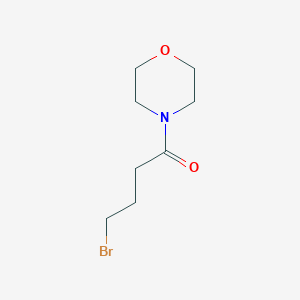
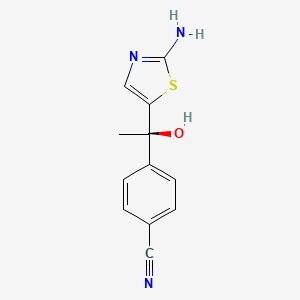

![(6aS,11bS)-6,6a,7,11b-Tetrahydroindeno[2,1-c]chromene-3,4,6a,9,10-pentaol](/img/structure/B13346461.png)

